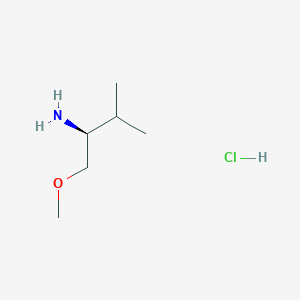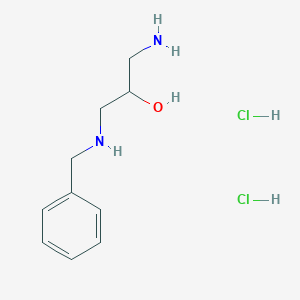
2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide
Overview
Description
The compound “2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidines can generally be synthesized from different cyclic or acyclic precursors . For example, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .
Molecular Structure Analysis
The pyrrolidine ring in this compound is likely to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon is often referred to as “pseudorotation”.
Scientific Research Applications
Synthetic Chemistry Applications
Several studies highlight the utility of related aminopyrrolidine compounds in synthetic chemistry. For example, aminopyrrolidines are often used as intermediates in the synthesis of pharmaceuticals and complex organic molecules. The research by Mobinikhaledi et al. (2009) demonstrates the synthesis of novel thiazolidin-4-one derivatives using aminopyridine, which could be analogous to applications involving "2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide" for generating new compounds with potential biological activity (Mobinikhaledi, Foroughifar, & Faghihi, 2009).
Pharmacological Applications
Aminopyrrolidines and related compounds are also significant in pharmacological research. Ruiz-Olalla et al. (2015) discuss how methyl 4-aminopyrrolidine-2-carboxylates, closely related to the target molecule, can catalyze asymmetric Michael additions of ketones to nitroalkenes, suggesting their potential in creating enantioselective catalysts for synthesizing bioactive molecules (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Materials Science Applications
In materials science, compounds like "this compound" could find applications as building blocks for novel materials. The chemical transformations and reactivity of aminopyrrolidin-2-ones, as discussed by Kostyuchenko et al. (2009), demonstrate the potential for creating new materials with unique properties, including heterocyclic spiranes via 1,3-dipolar cycloaddition (Kostyuchenko et al., 2009).
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-9-5-6-14(7-9)8-11(15)13-10-3-1-2-4-10/h9-10H,1-8,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERHVOCECPJEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B1468334.png)
![4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride](/img/structure/B1468336.png)


![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B1468339.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methyl-N-phenyl-4-pyrimidinamine](/img/structure/B1468341.png)

![[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468344.png)


![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)
![[3-(2-Oxopropyl)phenyl]acetonitrile](/img/structure/B1468350.png)
